1-Ethyl-3-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-3-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZNHHURYNMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as α-amylase, which is crucial for the hydrolysis of carbohydrates into glucose. The compound acts as an inhibitor of α-amylase, thereby potentially reducing glucose levels in the blood. This interaction is characterized by the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors. The compound’s interaction with these receptors can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can modulate neurotransmitter release, impacting mood and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to α-amylase results in enzyme inhibition, while its interaction with serotonin receptors can activate downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enzyme inhibition and modulation of neurotransmitter release. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential organ damage. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as hydroxylation and conjugation, which are essential for its elimination from the body. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in specific tissues. This distribution pattern is critical for its pharmacological effects, as it determines the compound’s localization and concentration within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms.
Biological Activity
1-Ethyl-3-(4-fluorophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with fluorinated aromatic compounds. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis, which significantly reduces reaction time compared to conventional heating methods .
Antimicrobial Activity
A study evaluating the antimicrobial properties of piperazine derivatives, including this compound, demonstrated varying degrees of activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives exhibited potent antibacterial effects comparable to established antibiotics .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| 1-Ethyl-3-(2-fluorophenyl)piperazine | 1.0 | Escherichia coli |
| 4-Fluorophenylpiperazine | 0.2 | Pseudomonas aeruginosa |
Monoamine Oxidase Inhibition
Research has also highlighted the role of piperazine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. Compounds similar to this compound have shown promising inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Table 2: MAO Inhibition Potency
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | 2.5 | 0.013 |
| Control (Standard Inhibitor) | 0.5 | 0.007 |
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by the electronic and steric properties of substituents on the aromatic ring. For instance, the presence of fluorine at the para position has been associated with enhanced binding affinity to target enzymes compared to other substitutions .
Key Findings:
- Fluorine Substitution: Enhances lipophilicity and potentially increases membrane permeability.
- Alkyl Chain Variation: Modifications in the ethyl chain can alter pharmacokinetics and bioavailability.
Case Studies
Several studies have investigated the biological implications of piperazine derivatives:
- Antidepressant Activity: A compound similar to this compound was evaluated for its antidepressant effects in animal models, demonstrating significant behavioral improvements in forced swim tests .
- Neuroprotective Effects: Research indicated that certain piperazine derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage, suggesting their potential utility in neuroprotection strategies .
Scientific Research Applications
Pharmacological Applications
1-Ethyl-3-(4-fluorophenyl)piperazine has been studied primarily for its interactions with neurotransmitter systems, particularly as an atypical dopamine transporter (DAT) inhibitor. This characteristic positions it as a candidate for treating psychostimulant use disorders. Research indicates that compounds with similar piperazine scaffolds exhibit potential in reducing the reinforcing effects of drugs like cocaine and methamphetamine in preclinical models .
Key Findings:
- Dopamine Transporter Inhibition: A study highlighted the effectiveness of various piperazine derivatives in modulating DAT activity, suggesting that modifications to the piperazine structure can enhance binding affinity and metabolic stability .
- Neuroprotective Effects: Piperazine derivatives have shown neurotrophic effects, including synaptoprotective properties in models of Alzheimer’s disease, indicating a broader therapeutic potential beyond addiction treatment .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized through the alkylation of piperazine with ethyl halides followed by fluorination of the phenyl group.
Synthesis Steps:
- Formation of Piperazine: The initial step involves the preparation of piperazine from ethylene diamine.
- Alkylation: The introduction of the ethyl group is achieved via nucleophilic substitution.
- Fluorination: The incorporation of the fluorine atom on the phenyl ring is performed using electrophilic aromatic substitution methods.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
The biological activity of this compound has been assessed through various assays, demonstrating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity:
Research indicates that derivatives based on the 1-(4-fluorophenyl)piperazine skeleton exhibit antimicrobial properties against a range of pathogens. For instance, hybrid heterocyclic molecules derived from this scaffold have shown promising results against bacterial strains .
Cytotoxicity Studies:
In vitro studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines, revealing varying degrees of efficacy depending on structural modifications. These studies typically involve MTT assays to evaluate cell viability post-treatment .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in specific therapeutic contexts:
Comparison with Similar Compounds
Key Findings :
- Position of Fluorine: 4-Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)piperazine) are common intermediates in AChE inhibitors, while 2-fluorophenyl analogs (e.g., pyridazinones) show distinct reactivity in synthetic pathways .
- Bulkier Substituents : Bis(4-fluorophenyl)methyl groups enhance anticancer potency, as seen in compound 25, which inhibits multiple cancer cell lines .
- DAT Affinity : GBR-12909, with bis(4-fluorophenyl)methoxyethyl and 3-phenylpropyl groups, exhibits high DAT binding (IC₅₀ = 8.0 nM) and selectivity over serotonin transporters .
Metabolic Stability and Enzymatic Interactions
Fluorine substitution significantly impacts metabolic pathways:
Key Findings :
- CYP3A4 Dominance : Fluorophenyl-substituted piperazines like GBR-12909 are primarily metabolized by CYP3A4, reducing drug-drug interaction risks compared to multi-enzyme substrates .
- Environmental Reactivity: Fluorinated piperazines (e.g., in fluoroquinolones) undergo faster oxidative degradation via manganese oxide, highlighting ecological persistence trade-offs .
Receptor Selectivity and Pharmacological Profiles
Substituents on the piperazine ring dictate receptor affinity and selectivity:
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Ethyl-3-(4-fluorophenyl)piperazine typically involves:
- Preparation of 1-(4-fluorophenyl)piperazine as a key intermediate.
- Alkylation of the piperazine nitrogen with ethyl groups.
The process often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an alkyl halide or related electrophile.
Preparation of 1-(4-Fluorophenyl)piperazine
This intermediate is crucial and is prepared by reacting 4-fluoroaniline with Bis(2-chloroethyl)amine hydrochloride under basic conditions:
- Reagents: 4-fluoroaniline, Bis(2-chloroethyl)amine hydrochloride, potassium carbonate.
- Solvent: Isopropyl alcohol.
- Conditions: Heated at 80 °C for 12 hours.
- Byproducts: Potassium chloride and water.
- Reaction monitoring: Continues until no carbon dioxide evolution.
- Purification: Filtration of potassium chloride, distillation to remove solvent, vacuum drying to remove moisture.
This method yields 1-(4-fluorophenyl)piperazine with approximately 99% purity.
| Parameter | Details |
|---|---|
| Starting materials | 4-Fluoroaniline, Bis(2-chloroethyl)amine hydrochloride |
| Base | Potassium carbonate |
| Solvent | Isopropyl alcohol |
| Temperature | 80 °C |
| Reaction time | 12 hours |
| Yield | High purity (99%) |
| Byproducts | Potassium chloride, water |
Alkylation to Form this compound
The ethylation of the piperazine nitrogen is generally achieved by:
- Reacting 1-(4-fluorophenyl)piperazine with an ethylating agent such as ethyl bromide or ethyl chloride.
- The reaction is conducted in an organic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.
- A base (inorganic or organic) is used as a scavenger to neutralize byproducts.
- Typical reaction temperatures range from 3 °C to the solvent's boiling point, preferably 50 °C to 100 °C.
- Reaction times vary between 5 to 48 hours, often optimized to 10 to 24 hours.
- The molar ratio of ethylating agent to piperazine is maintained between 1 to 1.5 equivalents, preferably 1 to 1.1 equivalents.
| Parameter | Details |
|---|---|
| Starting material | 1-(4-fluorophenyl)piperazine |
| Alkylating agent | Ethyl bromide/ethyl chloride |
| Solvent | Tetrahydrofuran, dichloromethane, acetonitrile |
| Base | Inorganic or organic base (e.g., K2CO3, triethylamine) |
| Temperature | 3 °C to solvent boiling point (50-100 °C preferred) |
| Reaction time | 5-48 hours (10-24 hours preferred) |
| Equivalents of alkylating agent | 1-1.5 (preferably 1-1.1) |
Alternative Synthetic Routes and Intermediates
Other methods reported in literature include:
- Using 1-Benzylpiperazine intermediates prepared by reacting benzyl chloride with piperazine in toluene at 70 °C for 8 hours, followed by neutralization and purification steps.
- Employing carbonyl group-providing agents such as 1,1-carbonyldiimidazole or phosgene for intermediate formation in multi-step syntheses of substituted piperazines.
- Utilizing bromination and substitution reactions with reagents like N-bromosuccinimide and triphenylphosphine for functionalized piperazine derivatives, although these are more specialized and less directly related to 1-ethyl substitution.
Reaction Conditions and Optimization
- Solvent choice significantly affects yield and purity; tetrahydrofuran and acetonitrile are favored for their polarity and ability to dissolve both reactants and bases.
- Temperature control is critical; higher temperatures accelerate reaction but may cause side reactions.
- Base selection impacts scavenging efficiency and product isolation.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) or other analytical methods to ensure completion.
- Post-reaction workup involves filtration of salts, solvent removal by distillation, and vacuum drying to ensure removal of residual solvents and moisture.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Solvent | Temp (°C) | Time | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Fluoroaniline + Bis(2-chloroethyl)amine HCl + K2CO3 | Isopropyl alcohol | 80 | 12 hours | 1-(4-Fluorophenyl)piperazine | High purity, filtered KCl |
| 2 | 1-(4-Fluorophenyl)piperazine + Ethyl bromide + Base | THF, DCM, or Acetonitrile | 50-100 | 10-24 hrs | This compound | Controlled equivalents, base scavenger |
Research Findings and Industrial Relevance
- The described methods provide high yields and purity suitable for pharmaceutical applications.
- The use of mild bases and controlled temperatures minimizes side reactions.
- The synthetic route is scalable and amenable to industrial production.
- Patent literature confirms the viability of these methods for commercial synthesis.
- Literature on substituted piperazine derivatives supports the robustness of nucleophilic substitution and alkylation strategies.
Q & A
Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Piperazine alkylation | 1-Ethyl bromide, K₂CO₃, DMF, 80°C | Use excess alkylating agent (1.5 eq) | |
| Fluorophenyl coupling | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM | Maintain pH 7–8 to avoid Cu(I) oxidation | |
| Purification | Silica gel (ethyl acetate:hexane 1:8) | Pre-adsorb crude product on silica |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
